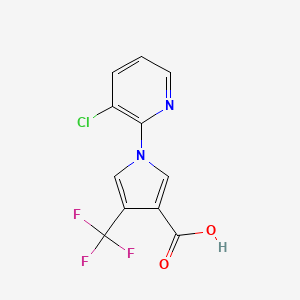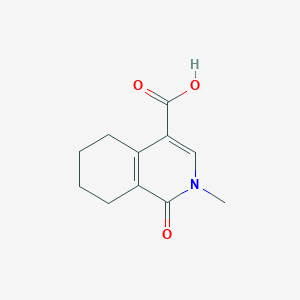
(5-ブロモ-1-メチル-1H-1,2,4-トリアゾール-3-イル)メタノール
説明
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学研究
それはまた、生化学研究において、生体分子の修飾剤として、またはトリアゾール誘導体が関与する酵素機構の研究において、応用を見出す可能性があります。
これらの用途のそれぞれは、(5-ブロモ-1-メチル-1H-1,2,4-トリアゾール-3-イル)メタノールのユニークな化学構造を活用しており、これは反応性トリアゾール環と、さらなる化学変換を受けることができるブロモ置換基を含んでいます .
作用機序
Target of Action
It is known that 1,2,4-triazoles, the core structure of this compound, interact with various biological targets . For instance, they can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
Based on the properties of related 1,2,4-triazole compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that this compound could influence multiple pathways .
Result of Action
Based on the known activities of related 1,2,4-triazole compounds, it can be inferred that this compound might have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or providing protective effects against certain diseases . At higher doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.
Metabolic Pathways
(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZUVOTZCWKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)


![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)




